(2E)-3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(3-nitrophenyl)prop-2-enenitrile
Overview
Description
(2E)-3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(3-nitrophenyl)prop-2-enenitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(3-nitrophenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the coupling of 3-bromo-4-[(2-fluorobenzyl)oxy]benzaldehyde with 3-nitrobenzyl cyanide under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(3-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The fluorobenzyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas (H2), palladium catalysts, potassium carbonate (K2CO3), and various nucleophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while nucleophilic substitution of the bromine atom can produce a wide range of substituted derivatives.
Scientific Research Applications
(2E)-3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(3-nitrophenyl)prop-2-enenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (2E)-3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(3-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound’s bromine, fluorine, and nitro groups contribute to its reactivity and binding affinity with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylic acid
- 3-Bromo-2-(2’-fluorobenzyloxy)phenylboronic acid
- (2E)-3-{4-[(3-fluorobenzyl)oxy]phenyl}acrylic acid
Uniqueness
What sets (2E)-3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(3-nitrophenyl)prop-2-enenitrile apart from similar compounds is its combination of bromine, fluorine, and nitro groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
(E)-3-[3-bromo-4-[(2-fluorophenyl)methoxy]phenyl]-2-(3-nitrophenyl)prop-2-enenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrFN2O3/c23-20-11-15(8-9-22(20)29-14-17-4-1-2-7-21(17)24)10-18(13-25)16-5-3-6-19(12-16)26(27)28/h1-12H,14H2/b18-10- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYJMVHDJSPNTO-ZDLGFXPLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-])Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-])Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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